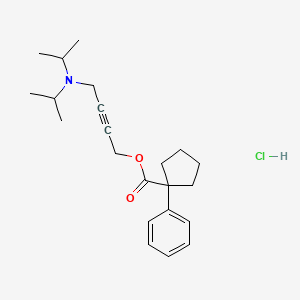![molecular formula C26H18O3 B14691261 [1,1'-Biphenyl]-4-carboxylic anhydride CAS No. 25327-57-5](/img/structure/B14691261.png)
[1,1'-Biphenyl]-4-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxylic anhydride: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic anhydride functional group attached to one of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From [1,1’-Biphenyl]-4-carboxylic acid: One common method involves the dehydration of [1,1’-Biphenyl]-4-carboxylic acid using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of [1,1’-Biphenyl]-4-carboxylic anhydride.
From [1,1’-Biphenyl]-4-carboxylic acid chloride: Another method involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid chloride with a carboxylate salt in the presence of a base like pyridine. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboxylic anhydride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic anhydride readily undergoes hydrolysis in the presence of water to form [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Reaction with amines leads to the formation of amides. This reaction is commonly used in the synthesis of various amide derivatives.
Alcoholysis: Reaction with alcohols results in the formation of esters. This reaction is useful in the preparation of ester derivatives for various applications.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Aminolysis: Amines such as methylamine or ethylamine, typically under mild heating.
Alcoholysis: Alcohols like methanol or ethanol, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Amide derivatives.
Alcoholysis: Ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Polymers: [1,1’-Biphenyl]-4-carboxylic anhydride is used as a monomer in the synthesis of polyimides and other high-performance polymers due to its rigid biphenyl structure.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for various bioconjugation applications, including the development of drug delivery systems.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Diphenic acid ([1,1’-Biphenyl]-2,2’-dicarboxylic acid): This compound is similar in structure but has carboxylic acid groups instead of an anhydride group.
[1,1’-Biphenyl]-4-carboxylic acid: The precursor to the anhydride, differing only by the presence of a carboxylic acid group instead of an anhydride group.
Uniqueness:
Reactivity: [1,1’-Biphenyl]-4-carboxylic anhydride is more reactive than its carboxylic acid counterpart due to the presence of the anhydride group, making it more suitable for certain synthetic applications.
Applications: The anhydride group allows for a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
25327-57-5 |
|---|---|
Molekularformel |
C26H18O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(4-phenylbenzoyl) 4-phenylbenzoate |
InChI |
InChI=1S/C26H18O3/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
RPBRYHWDKYSEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)










![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

